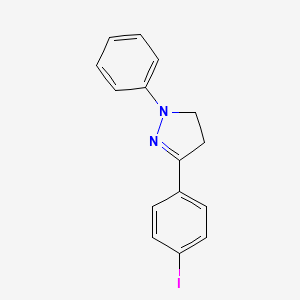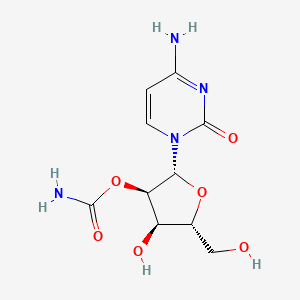
2'-O-Carbamoylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Carbamoylcytidine is a modified nucleoside derived from cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a carbamoyl group. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Carbamoylcytidine typically involves the protection of the amino group of cytidine, followed by the introduction of the carbamoyl group at the 2’ position. One common method includes the use of carbamoyl chloride in the presence of a base to facilitate the substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective modification of the 2’ hydroxyl group.
Industrial Production Methods: Industrial production of 2’-O-Carbamoylcytidine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 2’-O-Carbamoylcytidine can undergo various chemical reactions, including:
Oxidation: The carbamoyl group can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it back to the original hydroxyl group or other reduced forms.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamoyl derivatives, while reduction can produce reduced forms of the nucleoside.
Scientific Research Applications
2’-O-Carbamoylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is studied for its role in RNA modification and its impact on RNA stability and function.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel biomaterials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-O-Carbamoylcytidine involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acids. The carbamoyl group can influence the hydrogen bonding and base-pairing properties, leading to changes in the secondary and tertiary structures of RNA or DNA. This can impact various biological processes, including gene expression and protein synthesis.
Comparison with Similar Compounds
2’-O-Methylcytidine: Another modified nucleoside with a methyl group at the 2’ position.
2’-O-Acetylcytidine: Features an acetyl group at the 2’ position.
2’-O-Benzoylcytidine: Contains a benzoyl group at the 2’ position.
Uniqueness: 2’-O-Carbamoylcytidine is unique due to the presence of the carbamoyl group, which provides distinct chemical and biological properties compared to other 2’-O-modified nucleosides. This uniqueness makes it valuable for specific applications in research and industry, where its particular properties can be leveraged for desired outcomes.
Properties
CAS No. |
61561-89-5 |
|---|---|
Molecular Formula |
C10H14N4O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] carbamate |
InChI |
InChI=1S/C10H14N4O6/c11-5-1-2-14(10(18)13-5)8-7(20-9(12)17)6(16)4(3-15)19-8/h1-2,4,6-8,15-16H,3H2,(H2,12,17)(H2,11,13,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
IKCYWKQTRVQTSD-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC(=O)N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)



![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
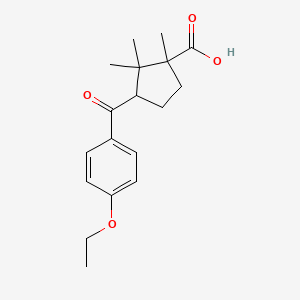
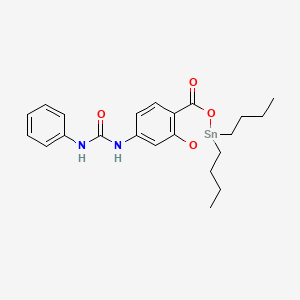
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)
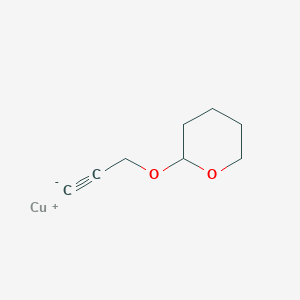
![Phosphorane, [(3-nitrophenyl)methylene]triphenyl-](/img/structure/B14589279.png)
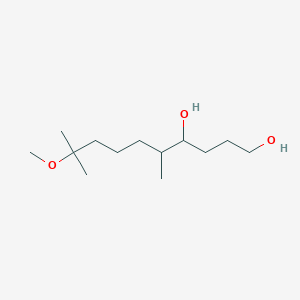
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
